molecular formula C11H20N4O B13352447 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine

3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine

Cat. No.: B13352447
M. Wt: 224.30 g/mol
InChI Key: OPLZGDDRRLENTQ-UHFFFAOYSA-N
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Description

3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine is a synthetic organic compound that features a pyrrolidine ring substituted with a methoxy group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrrolidine ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the methoxy group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.

    Attachment of the pyrazole ring: The pyrazole ring is attached through condensation reactions with appropriate pyrazole derivatives.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the metabolic pathways of pathogens, thereby exerting its antileishmanial and antimalarial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and pyrazole ring contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.

Biological Activity

3-(3-Methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H14N4O2C_{11}H_{14}N_{4}O_{2} with a molecular weight of 234.25 g/mol. The compound features a pyrrolidine ring substituted with a pyrazole moiety, which is known for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrrolidine structures. For instance, derivatives of pyrazole have demonstrated significant inhibitory effects on various cancer cell lines. A study evaluating similar compounds reported IC50 values indicating effective cytotoxicity against A549 (lung adenocarcinoma), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) cell lines .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AA5495.0
Compound BHT-108010.0
Compound CSGC-79018.5

The mechanism by which this compound exerts its biological effects may involve modulation of G protein-coupled receptors (GPCRs), which are critical in various signaling pathways associated with cancer progression and metastasis . Pyrazole derivatives have been shown to interact with these receptors, potentially leading to altered cell proliferation and apoptosis.

Study on Antitumor Activity

In a detailed investigation, the anticancer efficacy of several derivatives was assessed using MTT assays. The study revealed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of pyrazole derivatives. Compounds structurally related to this compound have shown activity against multidrug-resistant strains of bacteria, suggesting a dual role in combating both cancer and infectious diseases .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-amine

InChI

InChI=1S/C11H20N4O/c1-16-11-9-14(6-2-4-12)8-10(11)15-7-3-5-13-15/h3,5,7,10-11H,2,4,6,8-9,12H2,1H3

InChI Key

OPLZGDDRRLENTQ-UHFFFAOYSA-N

Canonical SMILES

COC1CN(CC1N2C=CC=N2)CCCN

Origin of Product

United States

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